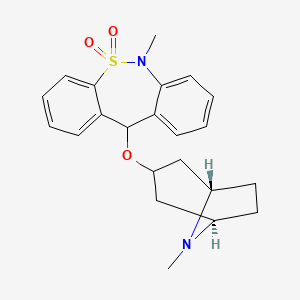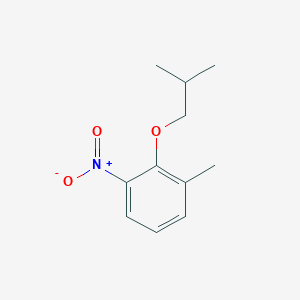
2-Isobutoxy-3-nitrotoluene
Overview
Description
2-Isobutoxy-3-nitrotoluene is a chemical compound with the CAS Number: 1375068-70-4 and a molecular weight of 209.24 . Its IUPAC name is 2-isobutoxy-1-methyl-3-nitrobenzene .
Synthesis Analysis
The synthesis of nitrotoluene compounds can be achieved through nitration reactions . A study has shown that the application of ionic liquids in the synthesis of energetic materials was examined using nitration reactions . Another study used a homogeneously continuous microflow system to determine the kinetic parameters of 2-MNT nitration .Molecular Structure Analysis
The molecular formula of 2-Isobutoxy-3-nitrotoluene is C11H15NO3 . For more detailed structural information, it would be beneficial to refer to resources such as ChemicalBook or Chemsrc .Chemical Reactions Analysis
Nitration reactions play a significant role in the chemical reactions of nitrotoluene compounds . In one study, the nitration process generated o-, m-, and p-nitrotoluene (NT) with by-products . Another study showed that the observed reaction rate will increase with increasing H2SO4 mass fraction .Scientific Research Applications
Thermal Decomposition and Reaction Mechanisms
Studies on nitrotoluenes, such as the work on the decomposition of 2-nitrotoluene, reveal insights into the thermal behavior and reaction mechanisms of nitrotoluene derivatives. These findings are crucial for understanding the stability and reactivity of compounds like 2-Isobutoxy-3-nitrotoluene under various conditions, potentially impacting their use in materials science and chemical engineering (Chen & Wu, 1995).
Environmental Degradation
Research into the environmental degradation of nitrotoluenes provides valuable information on biodegradation pathways and microbial interactions. For example, studies on the microbial degradation of explosives and nitrotoluene isomers can offer insights into the environmental fate and potential bioremediation applications of compounds like 2-Isobutoxy-3-nitrotoluene (Hawari et al., 2000), (Struijś & Stoltenkamp, 1986).
Electrochemical Treatment
The electrochemical treatment of nitrotoluene congeners, including their reduction to aminotoluenes, highlights potential applications in pollution remediation and chemical synthesis. This area of research may be relevant for understanding how derivatives of nitrotoluenes, such as 2-Isobutoxy-3-nitrotoluene, could be processed or utilized in environmental or synthetic applications (Rodgers & Bunce, 2001).
Biotransformation and Mineralization
Investigations into the biotransformation and mineralization of nitrotoluenes shed light on the biological processes affecting these compounds. Understanding these mechanisms can inform the development of biotechnological applications, such as using microorganisms for the detoxification or transformation of related chemical structures (Hughes, Wang, & Zhang, 1999).
Photocatalytic Degradation
Studies on the photocatalytic degradation of nitrotoluenes in aqueous suspension point to potential applications in water treatment and environmental remediation. This research could inform strategies for addressing pollution from nitrotoluene derivatives, including 2-Isobutoxy-3-nitrotoluene, through advanced oxidation processes (Vohra & Tanaka, 2002).
Safety and Hazards
properties
IUPAC Name |
1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-15-11-9(3)5-4-6-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHOKOHUXFZOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742971 | |
| Record name | 1-Methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-3-nitrotoluene | |
CAS RN |
1375068-70-4 | |
| Record name | 1-Methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



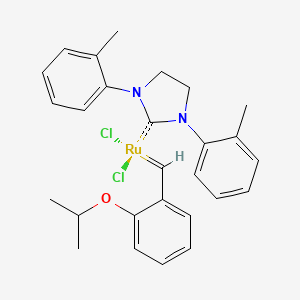
![3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-N-(2,5-dimethoxy-4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1511439.png)



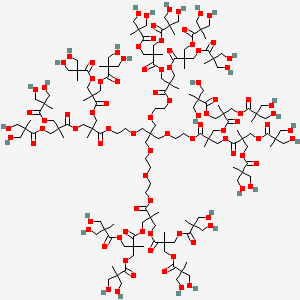


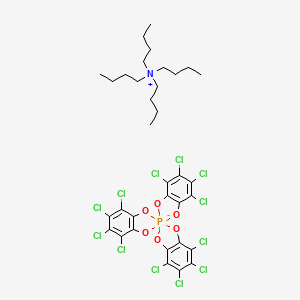
![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)
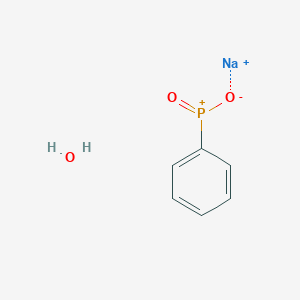
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)

